molecular formula C33H52O2 B14637207 Octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester CAS No. 52898-98-3

Octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester

Cat. No.: B14637207
CAS No.: 52898-98-3
M. Wt: 480.8 g/mol
InChI Key: JJOMKEHSADWVHT-UHFFFAOYSA-N
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Description

Octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique molecular structure, which includes an octadecanoic acid moiety and a substituted azulenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester typically involves esterification reactions. One common method is the reaction of octadecanoic acid with an alcohol derivative of the substituted azulenyl group in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted esters or amides

Scientific Research Applications

Octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of fragrances and flavors due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active azulenyl moiety. This moiety can then interact with various biological pathways, potentially modulating inflammatory responses or microbial activity.

Comparison with Similar Compounds

Similar Compounds

  • Octadecanoic acid, methyl ester
  • Octadecanoic acid, ethyl ester
  • Octadecanoic acid, propyl ester

Uniqueness

Octadecanoic acid, (6,7-dihydro-4-methyl-7-(1-methylethenyl)-1-azulenyl)methyl ester is unique due to the presence of the substituted azulenyl group, which imparts distinct chemical and biological properties. This differentiates it from other simple esters of octadecanoic acid, which lack the complex aromatic structure.

Properties

CAS No.

52898-98-3

Molecular Formula

C33H52O2

Molecular Weight

480.8 g/mol

IUPAC Name

(4-methyl-7-prop-1-en-2-yl-6,7-dihydroazulen-1-yl)methyl octadecanoate

InChI

InChI=1S/C33H52O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-33(34)35-26-30-23-24-31-28(4)21-22-29(27(2)3)25-32(30)31/h21,23-25,29H,2,5-20,22,26H2,1,3-4H3

InChI Key

JJOMKEHSADWVHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=C2C1=CC(CC=C2C)C(=C)C

Origin of Product

United States

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